Malathion

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 143 mg/L at 20 °C

Miscible with many organic solvents including alcohols, esters, ketones, ethers, aromatic and alkylated aromatic hydrocarbons and vegetable oils. Limited solubility in certain paraffin hydrocarbons

Soluble in ethanol, benzene and ethyl ether

1.65e-01 g/L

Solubility in water, mg/l: 143 (very slightly soluble)

0.02%

Synonyms

Canonical SMILES

Insecticide Efficacy Studies

Target Pest Control

Research evaluates malathion's effectiveness against various insect pests in agricultural and public health settings. Studies assess factors like application methods, dosage, and target insect susceptibility ().

Development of Resistance

Research monitors the development of resistance in insect populations exposed to malathion over time. This helps develop strategies for resistance management and maintain its effectiveness as a pest control tool.

Environmental Impact Assessment

Non-target Effects

Studies investigate the impact of malathion on non-target organisms, including beneficial insects, pollinators, and aquatic life. This research helps in understanding the ecological consequences of malathion use and developing targeted application methods to minimize these effects ().

Persistence and Degradation

Research examines the breakdown rates of malathion in different environments (soil, water) to assess its persistence and potential for environmental contamination.

Public Health Applications

Vector Control

Studies evaluate the effectiveness of malathion in controlling disease-carrying mosquitoes, particularly those transmitting mosquito-borne illnesses like Dengue fever. This research informs public health strategies for mosquito control and disease prevention ().

Lice Control

Research investigates the efficacy and safety of malathion-based formulations used for head lice control in humans.

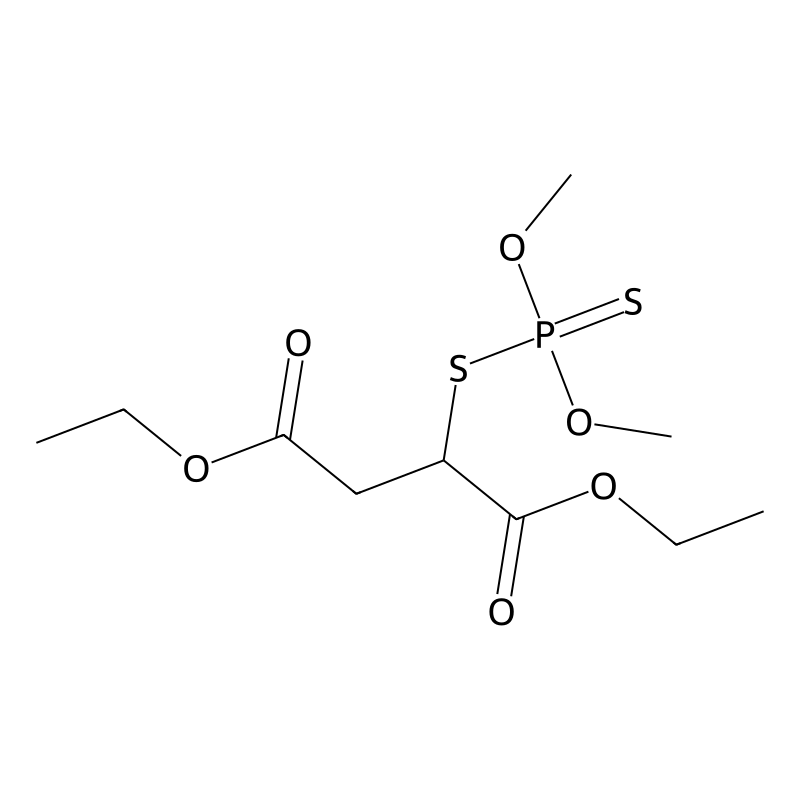

Malathion is an organophosphate insecticide widely used for pest control in agriculture, public health, and residential settings. It is particularly effective against a variety of insects, including mosquitoes, fruit flies, and lice. Characterized by its yellow to brown liquid form and a distinctive garlic-like odor, malathion is less toxic to humans compared to other organophosphates like parathion, making it a preferred choice in many applications . Its chemical formula is , with a molecular weight of approximately 330.36 daltons .

Malathion acts as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is an enzyme crucial for normal nervous system function in insects and humans. Malathion binds to AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh). This leads to the accumulation of ACh, overstimulating the nervous system and ultimately causing insect death [, ].

While generally considered less toxic than other organophosphates, malathion can still be harmful if ingested, inhaled, or absorbed through the skin []. Symptoms of exposure may include nausea, vomiting, headaches, and dizziness []. Malathion is also moderately toxic to some wildlife species, particularly bees [].

Malathion acts primarily as an acetylcholinesterase inhibitor. Upon entering the target organism, it binds irreversibly to the serine residue in the active site of the acetylcholinesterase enzyme. This binding leads to the formation of a stable phosphoester bond, which prevents the breakdown of acetylcholine, resulting in its accumulation at synaptic junctions. The subsequent overstimulation of cholinergic receptors can lead to muscle spasms and eventual paralysis .

Key Reaction:

Malathion exhibits broad-spectrum biological activity as an insecticide. Its primary mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine at synapses. This results in continuous stimulation of muscles and glands, causing symptoms such as muscle twitching, respiratory failure, and potentially death in high doses . While malathion is considered to have low toxicity to mammals and birds, it is highly toxic to aquatic organisms and beneficial insects .

Malathion can be synthesized through several methods:

- Reaction of Dimethyl Dithiophosphoric Acid: This method involves adding dimethyl dithiophosphoric acid to diethyl maleate or diethyl fumarate.

- Phosphorus Pentasulfide Method: Another synthesis route includes reacting phosphorus pentasulfide with methanol in toluene to produce an intermediate compound that is subsequently reacted with diethyl maleate or diethyl fumarate .

These synthesis methods yield malathion as a racemic mixture due to its chiral nature.

Malathion is utilized in various applications:

- Agriculture: Employed extensively for pest control on crops.

- Public Health: Used in mosquito control programs to combat diseases like West Nile virus.

- Residential Use: Commonly applied in gardens and homes for insect management.

- Pharmaceuticals: Used in formulations for treating head lice .

Research on malathion has highlighted its interactions with various biological systems:

- Toxicity Studies: Chronic exposure has been linked to potential carcinogenic effects, particularly through its metabolite malaoxon, which is significantly more toxic than malathion itself .

- Environmental Impact: Malathion's application has raised concerns regarding its effects on non-target species, especially aquatic life and pollinators like bees .

- Resistance Mechanisms: Some insect populations have developed resistance through increased carboxylesterase activity or altered acetylcholinesterase forms that are less sensitive to malathion .

Malathion belongs to a class of chemicals known as organophosphates. Here are some similar compounds along with a comparison highlighting their unique characteristics:

| Compound | Toxicity Level | Primary Use | Unique Features |

|---|---|---|---|

| Parathion | High | Agricultural insecticide | Banned or restricted due to high toxicity |

| Diazinon | Moderate | Insecticide for crops | Less persistent in the environment |

| Chlorpyrifos | Moderate to High | Agricultural insecticide | Subjected to regulatory scrutiny due to health concerns |

| Acephate | Moderate | Insecticide for various crops | Systemic action; can affect beneficial insects |

| Malathion | Low | Broad-spectrum insecticide | Less toxic than parathion; used for public health |

Malathion's relatively lower toxicity profile compared to parathion and its effectiveness against a wide range of pests make it a unique choice among organophosphate insecticides .

Malathion belongs to the organophosphate class of chemical compounds and possesses the molecular formula C₁₀H₁₉O₆PS₂ [1] [2] [3]. The compound has a molecular weight of 330.36 grams per mole [1] [3] [4], placing it in the category of moderately sized organic molecules with complex functionality.

The International Union of Pure and Applied Chemistry name for malathion is diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate [1] [5] [6]. This systematic nomenclature reflects the compound's structural complexity, indicating the presence of diethyl ester groups attached to a butanedioate backbone, which is further modified by a dimethoxyphosphorothioyl sulfanyl substitution. The Chemical Abstracts Service registry number for this compound is 121-75-5 [1] [3] [7], providing a unique identifier for chemical databases and regulatory purposes.

The International Chemical Identifier string for malathion is InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3 [1] [3], while the International Chemical Identifier Key is JXSJBGJIGXNWCI-UHFFFAOYSA-N [1] [3]. The Simplified Molecular Input Line Entry System representation is CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC [2] [6], which provides a linear notation describing the molecular structure.

Structural Characteristics and Functional Groups

Malathion exhibits distinctive structural characteristics that define its chemical behavior and biological activity. The compound presents as a colorless to amber liquid at room temperature [8] [4], with a melting point of 3°C and a boiling point ranging from 156-157°C at 0.7 Torr pressure [4]. These physical properties reflect the compound's moderate molecular weight and the presence of multiple polar functional groups.

The molecular structure encompasses several critical functional groups that contribute to its chemical properties. The dialkyl phosphorothioate group P(=S)(OCH₃)₂ serves as the primary active site responsible for enzyme inhibition [9] [10] [11]. This phosphorothioate moiety contains a central phosphorus atom bonded to two methoxy groups and a sulfur atom through a double bond, creating the characteristic thiophosphate functionality.

Two ethyl ester linkages are present in the molecule, derived from the butanedioate backbone [9] [12]. These ester groups significantly influence the compound's bioavailability and metabolic fate, as they are susceptible to hydrolysis by carboxylesterase enzymes. The dimethyl substituents attached to the phosphorus center affect the compound's lipophilicity and selectivity toward target enzymes [9] [13].

The sulfur atoms play a crucial role in the compound's mechanism of action [10] [11]. Two sulfur atoms are present: one forming the thiophosphate double bond and another serving as a bridge between the phosphorothioate group and the succinate chain. This sulfur bridge connection is critical for irreversible enzyme binding [10] [14]. The molecule contains six oxygen atoms distributed across the ester groups and phosphate functionality, influencing the compound's polarity and solubility characteristics [1] [15].

Malathion exists as a chiral molecule with one stereogenic center, resulting in two enantiomeric forms [5] [16]. Commercial preparations typically contain the compound as a racemic mixture, meaning equal proportions of both enantiomers are present. Research has demonstrated that the S-(-) enantiomer exhibits greater cytotoxicity compared to the R-(+) enantiomer [16], highlighting the importance of stereochemistry in determining biological activity.

The compound demonstrates moderate water solubility at 143 milligrams per liter at 20°C [15], while exhibiting a log Kow value of 2.75 [8], indicating moderate lipophilicity. The vapor pressure of 1.78 × 10⁻⁴ millimeters of mercury at 25°C [8] [15] reflects the compound's volatility characteristics, which are important for understanding environmental fate and exposure pathways.

Structure-Activity Relationship Analysis

Dialkyl Phosphorothioate Group Function

The dialkyl phosphorothioate group represents the pharmacophore of malathion, serving as the essential structural element responsible for acetylcholinesterase inhibition [10] [11] [17]. This functional group undergoes bioactivation through oxidative desulfuration, converting the phosphorothioate P=S bond to a phosphate P=O bond, forming malaoxon, the active metabolite [10] [17]. This bioactivation process is mediated by cytochrome P450 enzymes and represents a critical step in the compound's mechanism of action.

The phosphorus center within this group adopts a tetrahedral geometry, with the sulfur atom occupying one position through a double bond arrangement [18]. The dimethoxy substituents on phosphorus provide optimal electronic and steric properties for enzyme binding [9] [13]. Research indicates that smaller alkyl groups attached to the phosphorus center generally increase inhibitory potency against acetylcholinesterase, while larger substituents may reduce activity due to steric hindrance [13].

The thiophosphate functionality exhibits unique chemical properties compared to its phosphate analog. The P=S bond is more polarizable than the P=O bond, contributing to the compound's ability to interact with the serine residue in the acetylcholinesterase active site [10]. Upon enzyme binding, the phosphorothioate group forms a covalent phosphoester bond with the hydroxyl group of serine-200, leading to irreversible enzyme inhibition [14] [11].

Ester Linkage Significance

The two ethyl ester linkages in malathion serve multiple critical functions in determining the compound's biological and chemical properties [9] [12]. These ester bonds significantly influence the rate of compound hydrolysis, which affects both the duration of biological activity and the compound's environmental persistence. The diethyl ester configuration provides an optimal balance between stability and metabolic accessibility.

Carboxylesterase enzymes readily hydrolyze these ester bonds, converting malathion to less toxic carboxylic acid metabolites [12]. This hydrolytic pathway represents the primary detoxification mechanism in mammals, contributing to malathion's relatively lower mammalian toxicity compared to other organophosphate compounds. The rate of ester hydrolysis varies between species, with mammals generally exhibiting higher carboxylesterase activity than insects, providing selectivity for the target organisms.

The ester linkages also affect the compound's pharmacokinetic properties, including absorption, distribution, and elimination [12]. The presence of these hydrolyzable bonds facilitates the formation of more polar metabolites that are readily excreted, preventing bioaccumulation. Structural modifications to these ester groups, such as the introduction of bulkier alkyl substituents, generally decrease the hydrolysis rate and may increase compound persistence [9].

Alkyl Group Substitution Effects

Methoxy Group Influence

The dimethoxy substituents attached to the phosphorus atom play a crucial role in determining malathion's biological activity and chemical stability [9] [13]. These methyl groups provide optimal steric and electronic properties for acetylcholinesterase binding while maintaining sufficient reactivity for bioactivation processes. The methoxy groups contribute to the compound's lipophilicity, facilitating penetration through biological membranes and uptake by target organisms.

Comparative structure-activity relationship studies demonstrate that the dimethoxy configuration represents an optimal substitution pattern [13]. Larger alkoxy groups, such as ethoxy or propoxy substituents, generally reduce inhibitory potency due to increased steric bulk around the phosphorus center. Conversely, smaller substituents may increase reactivity but potentially compromise selectivity.

Ethyl Ester Configuration

The diethyl ester configuration significantly impacts malathion's metabolic fate and duration of action [9]. The ethyl groups provide moderate steric protection of the ester bonds while maintaining susceptibility to carboxylesterase-mediated hydrolysis. This configuration strikes a balance between compound stability during storage and application and appropriate metabolic clearance in non-target organisms.

Alternative ester configurations, such as methyl or propyl esters, exhibit different hydrolysis kinetics and may alter the compound's selectivity profile [9]. Bulkier ester groups generally decrease hydrolysis rates, potentially increasing persistence and environmental impact, while smaller groups may increase hydrolysis rates but reduce the compound's effectiveness due to rapid degradation.

Stereochemical Considerations

The stereochemical configuration of malathion significantly influences its biological activity and toxicological profile [16]. Commercial malathion exists as a racemic mixture containing equal proportions of R-(+) and S-(-) enantiomers. Research has demonstrated distinct differences in the biological effects of these individual enantiomers, with the S-(-) form exhibiting greater cytotoxicity and metabolic perturbation compared to the R-(+) enantiomer [16].

The differential activity between enantiomers reflects the stereospecific nature of enzyme-substrate interactions [16]. The S-(-) enantiomer demonstrates stronger binding affinity for acetylcholinesterase and produces more significant oxidative stress responses in cellular systems. This stereochemical selectivity has important implications for understanding the compound's mechanism of action and developing more selective derivatives with reduced non-target effects.

Purity

Physical Description

Deep-brown to yellow liquid with a garlic-like odor. [insecticide]; [NIOSH]

Liquid

YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.

Deep-brown to yellow liquid with a garlic-like odor.

Deep-brown to yellow liquid with a garlic-like odor. [insecticide] [Note: A solid below 37 °F.]

Color/Form

Clear colorless liquid when pure

Deep-brown to yellow liquid ... [Note: A solid below 37 degrees F]

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

156-157 °C at 7.00E-01 mm Hg

BP: 156-157 °C at 0.7 mm Hg

140 °F (decomposes)

140 °F (Decomposes)

Flash Point

Above 325 °F (tag open cup)

163 °C c.c.

>325 °F (open-cup)

(oc) >325 °F

Heavy Atom Count

Vapor Density

Density

1.2076 g/cu cm at 20 °C

Relative density (water = 1): 1.2

1.234 at 77 °F

1.21

LogP

2.36 (LogP)

log Kow = 2.36

2

2.89

Odor

Garlic-like odor

Mercaptan odo

Odor Threshold

The odor threshold of malathion is very close (13.5 mg/cu m) to the OSHA PEL (15 mg/cu m) and may not provide adequate warning of hazardous concentrations.

Odor thresholds: 13.5 mg/cu m (low); 13.5 mg/cu m (high)

Decomposition

Above 100 °C, decomposes rapidly and explosion may be induced.

Thermal decomposition (e.g., fire) may produce dimethyl sulfide, sulfur dioxide, carbon monoxide, carbon dioxide, phosphorus pentoxide, nitrogen oxides.

When heated to decomposition it emits toxic fumes of /phosphoxides and sulfoxides/.

Appearance

Melting Point

3.85 °C

2.8 °C

3 °C

37.1 °F

37 °F

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Drug Indication

FDA Label

Therapeutic Uses

Malathion is used for the topical treatment of pediculosis capitis (head lice infestation). The drug also has been used for the topical treatment of pediculosis pubis (pubic lice infestation), pediculosis corporis (body lice infestation), and scabies (mite infestation).

Pediculicide

(VET): Ectoparasiticide

For more Therapeutic Uses (Complete) data for MALATHION (8 total), please visit the HSDB record page.

Pharmacology

Malathion is a synthetic phosphorous compound and cholinesterase inhibitor that is strictly used as a topical pediculicide. Malathion exerts its action on the nervous system of the lice by irreversibly inhibiting the activity of cholinesterase, thereby allowing acetylcholine to accumulate at cholinergic synapses and enhancing cholinergic receptor stimulation. This eventually leads to the head lice's death.

MeSH Pharmacological Classification

ATC Code

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AX - Other ectoparasiticides, incl. scabicides

P03AX03 - Malathion

Mechanism of Action

Muscle dysfunction in acute organophosphorus (OP) poisoning is a cause of death in human. The present study was conducted to identify the mechanism of action of OP in terms of muscle mitochondrial dysfunction. Electromyography (EMG) was conducted on rats exposed to the acute oral dose of malathion (400 mg/kg) that could inhibit acetylcholinesterase activity up to 70%. The function of mitochondrial respiratory chain and the rate of production of reactive oxygen species (ROS) from intact mitochondria were measured. The bioenergetic pathways were studied by measurement of adenosine triphosphate (ATP), lactate, and glycogen. To identify mitochondrial-dependent apoptotic pathways, the messenger RNA (mRNA) expression of bax and bcl-2, protein expression of caspase-9, mitochondrial cytochrome c release, and DNA damage were measured. The EMG confirmed muscle weakness. The reduction in activity of mitochondrial complexes and muscular glycogen with an elevation of lactate was in association with impairment of cellular respiration. The reduction in mitochondrial proapoptotic stimuli is indicative of autophagic process inducing cytoprotective effects in the early stage of stress. Downregulation of apoptotic signaling may be due to reduction in ATP and ROS, and genotoxic potential of malathion. The maintenance of mitochondrial integrity by means of artificial electron donors and increasing exogenous ATP might prevent toxicity of OPs.

... The current study investigates the influence of malathion on insulin signaling pathways and the protective effects of N-acetylcysteine (NAC). Malathion (200 mg/kg) and NAC (2 g/L) were administered orally to rats, during 28 consecutive days. Malathion increases plasma glucose, plasma insulin and glycated hemoglobin levels. Further, we observed an increase of insulin resistance biomarkers and a decrease of insulin sensitivity indices. The GP, GSK3beta and PEPCK mRNA expressions were amplified by malathion while, the expression of glucokinase gene is down-regulated. On the basis of biochemical and molecular findings, it is concluded that malathion impairs glucose homeostasis through insulin resistance and insulin signaling pathways disruptions in a way to result in a reduced function of insulin into hepatocytes. Otherwise, when malathion-treated rats were compared to NAC supplemented rats, fasting glucose and insulin levels, as well as insulin resistance indices were reduced. Furthermore, NAC restored liver GP and PEPCK expression. N-acetylcysteine showed therapeutic effects against malathion-induced insulin signaling pathways disruption in liver. These data support the concept that antioxidant therapies attenuate insulin resistance and ameliorate insulin sensitivity.

The cardiovascular actions of antic-ChE agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels and actions in the CNS. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anti-ChE agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/

/LABORATORY ANIMALS: Acute Exposure/ It was established in experiments on noninbred albino rats that acute intoxication with malathion (0.75 LD50) /administered instramuscularly/ reduced the function of Th1 cells more significantly than the function of Th2 lymphocyte, decreases the activity of B cells and NK cells, blood levels of TNFa, IL-1b and IL-6, IFN-g, IL-2, and IL-4, while not significantly affecting the concentration of IL-10 and IL-13. Atropine (10 mg/kg) under conditions of acute malathion intoxication improved the function of T cells and B lymphocytes, NK cells, as well as the synthesis of immunoregulatory cytokines IFN-g, IL-2, and IL-4. At the same time, atropine in malathion intoxicated rats had no effect on suppression of the synthesis of proinflammatory cytokines TNF, IL-1g and IL-6 as well as the content of anti-inflammatory cytokines IL-10 and IL-13.

Vapor Pressure

0.00004 [mmHg]

3.97X10-5 mm Hg at 30 °C

Vapor pressure at 30 °C: negligible

0.00004 mmHg

Pictograms

Irritant;Environmental Hazard

Impurities

Technical grade malathion may contain malaoxon, isomalathion, or other organophosphates as impurities. These compounds inactivate carboxylesterases, thus increasing malathion toxicity by decreasing the hydrolysis of the drug and increasing the amount of the drug that is oxidized to malaoxon.

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives and the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, and fenitrothion.

Other CAS

Absorption Distribution and Excretion

Concentrations of pesticides and selected metabolites in rat urine and amniotic fluid were determined as biomarker upon oral administration of Wistar rats to two pesticide mixtures consisting of three to five pesticides (bitertanol, propiconazole, cypermethrin, malathion, and terbuthylazine). The pesticides and their metabolites were found in rat amniotic fluid and urine, generally in dose-response concentrations in relation to dosage. The measurement of the substances in the amniotic fluid indicated that the fetus was exposed to the pesticides as well as their metabolites. Moreover, the pesticides detected in urine demonstrated the exposure as well as the ability of the rat to excrete these compounds.

O,O,S-Trimethyl phosphorothioate (OOS-TMP) is an impurity present in widely used organophosphorus insecticides such as malathion. Oral treatment of rats with the compound produces prominent bronchiolar epithelial necrosis. Following the administration of [(3)H]OOS-TMP to rats, substantial amounts of radiolabeled material were covalently bound to lung with a concomitant depletion of glutathione (GSH). Other organs showing significant covalently bound radioactivity were liver, kidneys, and ileum. The maximal accumulation occurred in the tissues within 6 hr, and reached a plateau between 6 and 12 hr. Pretreatment of rats with either phenobarbital or piperonyl butoxide decreased the level of radiolabeled material bound in lung, GSH depletion, and the toxicity of OOS-TMP. These results suggest that the covalent binding is due to a metabolite(s) of OOS-TMP and that the metabolite(s) is involved in the mechanism of toxicity of OOS-TMP. ... /(3)H-O,O,S-trimethyl phosphorothioate/

... /The/ objective was to determine the percutaneous absorption of chronically applied malathion in man and to compare chronic absorption to single-dose absorption. The experimental design was to first topically apply [(14)C]malathion to human male volunteers. This procedure was followed by repeated administration of nonradioactive malathion to the same site of application (ventral forearm). [(14)C]Malathion was reapplied (Day 8) when urinary excretion of radioactivity from the first application reached minimum detectable levels. The first [(14)C]malathion absorption was compared to the second [(14)C]malathion application. The percutaneous absorption from the first [(14)C]malathion application was 4.48 +/- 1.3% (SD) of the applied dose. The absorption from the second [(14)C]malathion administration was 3.53 +/- 1.0%, a value not significantly (p greater than 0.05) different from the first application. Therefore, for malathion the single-dose application data are relevant for predicting the toxic potential for longer-term exposure.

Eight autopsy samples from an individual who had ingested a large amount of malathion were analyzed. ... The highest concentrations were found in gastric contents (8621 ppm) and adipose tissue (76.4 ppm). Malaoxon was identified in some tissues at very low levels; a significant amount was found only in fat (8.2 ppm). Malathion monocarboxylic acid & malathion dicarboxylic acid were found in greater abundance: 221 ppm in bile, 106 ppm in kidney, and 103 ppm in the gastric contents.

For more Absorption, Distribution and Excretion (Complete) data for MALATHION (20 total), please visit the HSDB record page.

Metabolism Metabolites

Malathion is either oxidized in the liver to malaoxon by microsomal cytochrome P450 enzymes or to monoacids by a microsomal carboxyesterase. ... The other products of malathion and malaoxon metabolism are detoxification products. Malaoxon is also subject to hydrolysis and carboxyesterase. There is evidence that the linkage at P-S is enzymatically broken by another cytosolic esterase as well (A-esterase) and forms O,O-dimethyl phosphorothioate. There is some evidence that the monoacids can then be S-methylated, and that the C-S bond of either malaoxon or malathion can be further hydrolyzed.

Malathion is rapidly metabolized in vivo principally by hydrolysis of the carboxyl ester linkage to inactive metabolites by carboxylesterases. Because this detoxification reaction occurs much more rapidly in mammals than in susceptible insects, malathion exhibits a relative degree of selective toxicity in insects.

Malathion ... is oxidized by the hepatic microsomal monooxygenase system to malaoxon, an active, toxic metabolite. Metabolism of malaoxon typically occurs at a faster rate than its formation from malathion, and little accumulation of this highly toxic metabolite occurs in mammals.

Malathion is metabolically converted to its structurally similar metabolite, malaoxon (oxidation of the P=S moiety to P=O), in insects and mammals. Both malathion and malaoxon are detoxified by carboxyesterases leading to polar, water-soluble, compounds that are excreted. Mammalian systems show greater carboxyesterase activity, as compared with insects, so that the toxic agent malaoxon builds up more in insects than in mammals. This accounts for the increased toxicity of malathion in insects.

For more Metabolism/Metabolites (Complete) data for MALATHION (16 total), please visit the HSDB record page.

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Cefuroxime

Drug Warnings

Malathion 0.5% lotion is contraindicated in patients with a history of hypersensitivity to the drug or any ingredient in the formulation. The lotion is also contraindicated in neonates and infants. Some clinicians suggest that the malathion preparation commercially available in the US be avoided in patients with asthma and in small children to prevent exposure to fumes from the isopropyl alcohol vehicle.

Slight stinging or burning has been reported following application of malathion 0.5% lotion, which may be due to the effects of the isopropyl alcohol vehicle. Adverse local effects may include irritation of the skin and scalp, dryness of the hair, and a transient increase in dandruff.

The manufacturer states that it is not known whether malathion 0.5% lotion has the potential to cause allergic contact sensitization. However, dermatitis of the scalp has been reported in at least one individual following topical application of malathion 5% lotion (10 times the usually recommended dosage) and contact dermatitis has been reported in individuals exposed to agricultural formulations of malathion.

For more Drug Warnings (Complete) data for MALATHION (10 total), please visit the HSDB record page.

Biological Half Life

In a patient who injected about 1.8 g of malathion as a 50% solution IV, the apparent half-life was 2.9 hours.

Among male volunteers, approximately 90% of an intravenous dose of malathion was excreted in the urine within 5 days and the elimination half-life was 3 hours.

In rats given malathion orally, it is distributed to blood, adipose tissue, muscle, liver, and brain and then eliminated from these tissues at half-lives of 1.4, 2.4, 3.7, 19.4, and 17.6 days, respectively.

Use Classification

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

INSECTICIDES

Methods of Manufacturing

The feed materials for malathion manufacture are O,O-dimethyl phosphorodithioic acid and diethyl maleate or fumarate. ... An antipolymerization agent such as hydroquinone may be added to the reaction mixture to inhibit polymerization of the maleate or fumarate compound under reaction conditions. This reaction is preferably carried out at temperatures within the range of 20 deg to 150 °C. This reaction is preferably carried out at atmospheric pressure. ... The reaction is preferably carried out in a solvent such as the low molecular weight aliphatic monohydric alcohols, ketones, aliphatic esters, aromatic hydrocarbons or trialkyl phosphates. ... A stirred, jacketed reactor of conventional design may be used. After cooling, the reaction mixture may be taken up in benzene. It is then washed with 10% Na2CO3 and with water. The organic layer is dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give the final product as residue.

General Manufacturing Information

The WHO has specified that the content of isomalathion ... in water dispersible powders of malathion shall not exceed 1.8% of the nominal malathion content after storage of the powder for six days at 55 °C.

Malathion is about one-half to one-twentieth as toxic as parathion to insects, but it is only about one one-hundredth as toxic to humans and higher animals.

Half-life values for ... malathion: apple fruit (2-3 days), lettuce (3-4 days), onions (1-2 days), citrus fruit (17-32 days), peach fruit (4-6 days), stored wheat (150-190 days). /From table/

Analytic Laboratory Methods

Method: OSHA 62; Procedure: gas chromatography with flame photometric detector; Analyte: malathion; Matrix: air; Detection Limit: 0.0303 mg/cu m (2.2 ppb).

Method: EPA-OGWDW/TSC 527; Procedure: gas chromatography-mass spectrometry; Analyte: malathion; Matrix: drinking water; Detection Limit: 0.057 ug/L.

Method: EPA-OW/OST 1699; Procedure: high resolution gas chromatography combined with high resolution mass spectrometry; Analyte: malathion; Matrix: water, soil, sediment, biosolids, and tissue; Detection Limit: 296 pg/L.

For more Analytic Laboratory Methods (Complete) data for MALATHION (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sample matrix: Urine; Assay Procedure: gas chromatography-mass spectrometry with electron capture negative ionization in single-ion monitoring mode, limits of detection 0.2 ug/L (as malathion dicarboxylic acid) and 0.2 ug/L (as malathion monocarboxylic acid). /From table/

Sample matrix: Urine; Assay Procedure: gas chromatography-mass spectrometry/mass spectrometry, limit of detection <0.001 ug/L. /From table/

Matrix: human tissue and excreta; procedure: gas chromatography/flame photometric detection. Limit of detection: less than 0.1 mg/kg. Matrix: human tissue; procedure: gas chromatography/electron capture detection; limit of detection not given. /From table/

For more Clinical Laboratory Methods (Complete) data for MALATHION (7 total), please visit the HSDB record page.

Storage Conditions

Store in a secure poison location. ... Store in tightly closed containers in a cool, well-ventilated, uninhabited area below 25 °C. Store to avoid contact with oxidizers and alkaline pesticides. Store where possible leakage from containers cannot endanger the worker. Maintain regular inspection of containers for any leakage. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored.

Store in cool, dry, well-ventilated, secure area out or reach of children and animals. ... Do not contaminate food or feed.

Storage of malathion at 54 °C for 2 weeks resulted in an increase of isomalathion from about 0.05% to 0.2%.

For more Storage Conditions (Complete) data for MALATHION (6 total), please visit the HSDB record page.

Interactions

This study was performed to investigate the antidepressant-like effect of minocycline in mice exposed to organophosphate pesticide malathion and possible involvement of nitric oxide/cGMP pathway in this paradigm. Mice were administered specific doses of malathion once daily for 7 consecutive days. After induction of depression, different doses of minocycline were daily injected alone or combined with non-specific NOS inhibitor, L-NAME, specific inducible NOS inhibitor, AG, NO precursor, L-arginine, and PDE5I, sildenafil. After locomotion assessment in open-field test, immobility times were recorded in the FST and TST. Moreover, hippocampal nitrite concentrations and acetylcholinesterase activity were measured. The results showed that repeated exposure to malathion induces depressive-like behavior at a dose of 250 mg/kg. Minocycline (160 mg/kg) significantly reduced immobility times in FST and TST (P < 0.001). Combination of sub-effective doses of minocycline (80 mg/kg) with either L-NAME (3 mg/kg) or AG (25 mg/kg) significantly exerted a robust antidepressant-like effect in FST and TST (P < 0.001). Furthermore, minocycline at the same dose which has antidepressant-like effect, significantly reduced hippocampal nitrite concentration. The investigation indicates the essential role for NO/cGMP pathway in malathion-induced depressive-like behavior and antidepressant-like effect of minocycline. Moreover, the interaction between nitrergic and cholinergic systems are suggested to be involved in malathion-induced depression.

It was established in experiments on noninbred albino rats that acute intoxication with malathion (0.75 LD50) reduced the function of Th1 cells more significantly than the function of Th2 lymphocyte, decreases the activity of B cells and NK cells, blood levels of TNFa, IL-1b and IL-6, IFN-g, IL-2, and IL-4, while not significantly affecting the concentration of IL-10 and IL-13. Atropine (10 mg/kg) under conditions of acute malathion intoxication improved the function of T cells and B lymphocytes, NK cells, as well as the synthesis of immunoregulatory cytokines IFN-g, IL-2, and IL-4. At the same time, atropine in malathion intoxicated rats had no effect on suppression of the synthesis of proinflammatory cytokines TNF, IL-1g and IL-6 as well as the content of anti-inflammatory cytokines IL-10 and IL-13.

In this study the effect of crocin, a carotenoid isolated from saffron, on malathion (an organophosphate insecticide) induced depressive- like behavior in subacute exposure was investigated. Moreover the molecular mechanism of malathion induced depressive- like behavior and its decreasing effect on the level of brain derived neurotrophic factor (BDNF) in rat hippocampus and cerebral cortex were evaluated. Male Wistar rats were exposed to malathion (50 mg/kg/day, IP) alone or in combination with crocin (10, 20 and 40 mg/kg/day, IP), imipramine (20 mg/kg/day, IP) and vitamin E (200 mg/kg, three times a week, IP) respectively for 14 days. The forced swimming test (FST) was performed on days 1, 7 and 14. The level of malondealdehyde (MDA) and reduced glutathione (GSH) were measured in cerebral cortex and hippocampus of rats. The protein level of BDNF was evaluated using Western blot analysis. Malathion (50 mg/kg, IP) increased immobility time in the FST, without affecting total locomotor activity in open-field test. Malathion increased the malondealdehyde (MDA) and decreased the glutathione (GSH), whereas these effects were reversed by crocin and vitamin E. Malathion decreased plasma acetylcholinesterase activity, however this effect was not reversed by crocin or vitamin E. Malathion reduced the protein level of BDNF in rat hippocampus. Imipramine and crocin prevented the decreasing effect of malathion on BDNF. These results showed that crocin attenuates some neurochemical and behavioral effects induced by malathion. This neuroprotective effect of crocin may be in part due to its effect on BDNF.

For more Interactions (Complete) data for MALATHION (13 total), please visit the HSDB record page.

Stability Shelf Life

Malathion is stable in aqueous solutions buffered to pH 5.26; the drug is hydrolyzed at pH less than 5 or exceeding 7.

Biological activity of malathion premium grade remains practically unvaried for 2 years if stored in upopened, undamaged original containers, in cool, shaded, well-ventilated area. Recommended 68-86 °F (20-25 °C) for good shelflife. Do not heat above 55 °C. Above 100 °C, decomposes rapidly and explosion may be induced.

Data provided by the registrant indicate that Fyfanon Technical (EPA Reg. No. 4787-5) is stable for up to 1 year when stored under warehouse conditions (20-23 °C), although a small amount of isomalathion accumulated (increase from <0.01% to about 0.1%).

Various malathion wettable powder formulations were subjected to long term storage @ ambient temp & to accelerated storage under uniform pressure of 25 g/sq cm @ 54 °For 24 hr. Two degradation products formed during storage differed in their concn. Results from studies using thin layer chromatography suggested that ester groups might not have suffered any degradation, but cleavage occurred at the P-S bond.

Dates

Towards a comprehensive understanding of malathion degradation: theoretical investigation of degradation pathways and related kinetics under alkaline conditions

Robert W Lamb, Harley McAlexander, Christa M Woodley, Manoj K ShuklaPMID: 34319331 DOI: 10.1039/d1em00181g

Abstract

Malathion is a commercially available insecticide that functions by acting as an acetylcholinesterase inhibitor. Of more significant concern, if left in the environment, some of the products observed from the degradation of malathion can function as more potent toxins than the parent compound. These compounds may threaten human life if they are present in high quantities during operation in contaminated or industrial areas. Several experimental studies have been performed to elucidate the possible degradation products of malathion under various conditions to probe both the application of potential remediation methods and the environmental fate of the degradation products. However, only limited computational studies have been reported to delineate the mechanism by which malathion degrades under environmental conditions and how these degradation mechanisms are intertwined with one another. Herein, M06-2X DFT computations were employed to develop comprehensive degradation pathways from the parent malathion compound to a multitude of experimentally observed degradation products. These data corroborate experimental observations that multiple degradation pathways (ester hydrolysis and elimination) are in competition with each other, and the end-products can therefore be influenced by environmental factors such as temperature. Furthermore, the products resulting from any of the initial degradation pathways (ester hydrolysis, elimination, or P-S hydrolysis) can continue to degrade under the same conditions into compounds that are also reported to be toxic.Toxicity of malathion during Senegalese sole, Solea senegalensis larval development and metamorphosis: Histopathological disorders and effects on type B esterases and CYP1A enzymatic systems

Juan Bosco Ortiz-Delgado, Victoria Funes, Gemma Albendín, Emanuele Scala, Carmen SarasquetePMID: 34156741 DOI: 10.1002/tox.23310

Abstract

The toxicity of malathion to Solea senegalensis was studied in a static renewal bioassay during its first month of larval life (between 4 and 30 dph). Through the use of different biomarkers and biochemical, cellular and molecular approaches (inhibition of cholinesterases [ChEs], changes in cytochrome P450-1A [CYP1A] and the study of histopathological alterations), the effects of three concentrations of malathion (1.56, 3.12, and 6.25 μg/L) have been analyzed. In subacute exposure, malathion inhibited cholinesterase activities (AChE, BChE, CbE) in a dose- and time-dependent manner, ranging the inhibition percentage from 20% to 90%. However, the expression levels of CYP1A and AChE transcripts or proteins were not modified. Additionally, exposure to malathion provoked histopathological alterations in several organ systems of Senegalese sole in a time- and dose dependent way, namely disruption of parenchymal architecture in the liver, epithelial desquamation, pyknotic nuclei and steatosis in the intestine, disorganization of supporting cartilage, and sings of hyperplasia and hypertrophy in the gills and degeneration of the epithelial cells from the renal tubules. Malathion exposure also provoked strong disorganization of cardiac fibers from the heart. The findings provide evidence that exposure to sublethal concentrations of malathion that provoked serious injury to the fish S. senegalensis, were below the expected environmental concentrations reported in many other ecosystems and different fish species,revealing a higher sensitivity for Solea senegalensis to malathion exposure, thus reinforcing its use as sentinel species for environmental pollution in coastal and estuarine environments.Integrative analysis in toxicological assessment of the insecticide Malathion in Allium cepa L. system

N C Ghisi, V B Silva, A A Roque, E C OliveiraPMID: 34133488 DOI: 10.1590/1519-6984.240118

Abstract

For many centuries human populations have been suffering and trying to fight with disease-bearing mosquitoes. Emerging and reemerging diseases such as Dengue, Zika, and Chikungunya affect billions of people around the world and recently has been appealing to control with chemical pesticides. Malathion (MT) is one of the main pesticides used against mosquitoes, the vectors of these diseases. This study aimed to assess cytotoxicity and mutagenicity of the malathion for the bioindicator Allium cepa L. using a multivariate and integrative approach. Moreover, an appendix table was compiled with all available literature of insecticides assessed by the Allium cepa system to support our discussion. Exposures during 48h to 0.5 mg mL-1 and 1.0 mg mL-1 MT were compared to the negative control (distilled water) and positive control (MMS solution at 10 mg L-1). The presence of chromosomal aberrations, micronuclei frequency, and mitotic index abnormalities was evaluated. Anaphase bridges were the alterations with higher incidence and presented a significantly elevated rate in the concentration of 0.5 mg mL-1, including when compared to the positive control. The integrative discriminant analysis summarizes that MT in assessed concentrations presented effects like the positive control, corroborating its potential of toxicity to DNA. Therefore, it is concluded that MT in its pure composition and in realistic concentrations used, has genotoxic potential in the biological assessment of A. cepa cells. The multivariate integrative analysis was fundamental to show a whole response of all data, providing a global view of the effect of MT on DNA.Enhanced adsorption of malathion and phoxim by a three-dimensional magnetic graphene oxide-functionalized citrus peel-derived bio-composite

Shurui Cao, Yue Zhou, Cunxian Xi, Tiantian Tang, Zhiqiong ChenPMID: 34110335 DOI: 10.1039/d1ay00498k

Abstract

By integrating the steps of direct magnetization and one-pot pyrolysis, a three-dimensional (3D) magnetic graphene oxide-functionalized citrus peel-derived bio-composite (mGOBC) was synthesized and characterized successfully, and it was proved to possess a three-dimensional (3D) porous architecture and graphitic structure. Its potential as an enrichment adsorbent was investigated using adsorption kinetics and adsorption isotherm models to establish an effective analytical method for the determination of organophosphorus pesticides (OPPs) in vegetables. The experimental results indicated that the adsorption was better fitted with the pseudo second order model and Langmuir isotherm model, and the maximum adsorption capacities for malathion and phoxim were 25.26 mg g-1 and 42.31 mg g-1, respectively. It was found that the graphitic structure of mGOBC resulted in π-π EDA (electron donor-acceptor) interaction with the benzene rings, electron-donating N, P, and S atoms in the analytes, which assisted adsorption. Subsequently, Plackett-Burman (P-B) experimental design, central composite design (CCD) and response surface methodology (RSM) were employed to develop an analytical method based on the mGOBC adsorbent. Under optimal conditions, the developed method is accurate and precise. The novel synthesized mGOBC can efficiently achieve removal and trace determination of harmful OPPs.Malathion biodegradation by a psychrotolerant bacteria Ochrobactrum sp. M1D and metabolic pathway analysis

S Verma, D Singh, S ChatterjeePMID: 34060111 DOI: 10.1111/lam.13517

Abstract

An organophosphorus pesticide malathion biodegradation was investigated by using the bacteria Ochrobactrum sp. M1D isolated from a soil sample of peach orchards in Palampur, District Kangra, Himachal Pradesh (India). The bacterium was able to utilize malathion as the sole source of carbon and energy. The isolated bacterium was found psychrotolerant and could degrade 100% of 100 mg lmalathion in minimal salt medium at 20°C, pH 7·0 within 12 days with no major significant metabolites left at the end of the study. Through GCMS analysis, methyl phosphate, diethyl maleate, and diethyl 2-mercaptosuccinate were detected and identified as the major pathway metabolites. Based on the GCMS profile, three probable degradation pathways were interpreted. The present study is the first report of malathion biodegradation at both the psychrophilic and mesophilic conditions by any psychrotolerant strain and also through multiple degradation pathways. In the future, the strain can be explored to bio-remediate the malathion contaminated soil in the cold climatic region and to utilize the enzymatic systems for advanced biotechnology applications.

Sub-organism (acetylcholinesterase activity), population (survival) and chemical concentration responses reinforce mechanisms of antagonism associated with malathion toxicity

J Bray, A Miranda, A Keely-Smith, S Kaserzon, G Elisei, A Chou, S J Nichols, R Thompson, D Nugegoda, B J KeffordPMID: 34030370 DOI: 10.1016/j.scitotenv.2021.146087

Abstract

Within human modified ecosystems the effects of individual stressors are difficult to establish amid co-occurring biological processes, environmental gradients and other stressors. Coupled examination of several endpoints across different levels of organisation may help elucidate the individual and combined effects of stressors and interactions. Malathion is a commonly used organophosphate pesticide that contaminates freshwaters and has strong negative effects on aquatic biota. However, both other stressors (e.g. increased sediment) and common ecosystem components (e.g. macrophytes and variable pH) can reduce the aqueous concentrations of malathion, reducing its toxic effects. We conducted a fully orthogonal bioassay to examine how pH (at 7 and 7.8) and sorptive processes (across two levels of kaoline clay 0 and 24 g L) affected aqueous malathion concentrations and toxicity in an aquatic invertebrate genus. Survival and acetylcholinesterase activity as a sub-organism response were examined in the mayfly Coloburiscoides spp. (Ephemeroptera; Coluburiscidae). Measured aqueous malathion concentrations decreased with increased pH and in the presence of kaolin clay. Survival declined with increasing malathion concentrations and exposure period. Results further identify that antagonism of malathion toxicity was associated with both pH (alkaline hydrolysis) and effects associated with sediment independent of pH (driven by sorptive processes). However, model predictions varied associated with target and measured concentrations and concentrations examined. Antagonistic effects were most apparent using subset target malathion concentrations because of the dominant effect of malathion at high concentrations. Acetylcholinesterase activity, identified repression occurred across all treatments and did not identify antagonistic interactions, but these results were similar to survival responses at the time points examined (i.e. 120 h). Examination of chemistry, acetylcholinesterase, and survival, affords greater understanding of stressor effects and their interactions. Measured malathion concentrations may underestimate effects on aquatic biota; not because of synergism among stressors, but because of strong effects despite antagonism.

Enantioselective degradation of the organophosphorus insecticide isocarbophos in Cupriavidus nantongensis X1

Liancheng Fang, Luyuan Xu, Nan Zhang, Qiongying Shi, Taozhong Shi, Xin Ma, Xiangwei Wu, Qing X Li, Rimao HuaPMID: 33992014 DOI: 10.1016/j.jhazmat.2021.126024

Abstract

The chiral pesticide enantiomers often show selective efficacy and non-target toxicity. In this study, the enantioselective degradation characteristics of the chiral organophosphorus insecticide isocarbophos (ICP) by Cupriavidus nantongensis X1were investigated systematically. Strain X1

preferentially degraded the ICP R isomer (R-ICP) over the S isomer (S-ICP). The degradation rate constant of R-ICP was 42-fold greater than S-ICP, while the former is less bioactive against pest insects but more toxic to humans than the latter. The concentration ratio of S-ICP to R-ICP determines whether S-ICP can be degraded by strain X1

. S-ICP started to degrade only when the ratio (C

/C

) was greater than 62. Divalent metal cations could improve the degradation ability of strain X1

. The detected metabolites that were identified suggested a novel hydrolysis pathway, while the hydrolytic metabolites were less toxic to fish and green algae than those from P-O bond breakage. The crude enzyme degraded both R-ICP and S-ICP in a similar rate, indicating that enantioselective degradation was due to the transportation of strain X1

. The strain X1

also enantioselectively degraded the chiral organophosphorus insecticides isofenphos-methyl and profenofos. The enantioselective degradation characteristics of strain X1

make it suitable for remediation of chiral organophosphorus insecticide contaminated soil and water.

Molecular Characterization and Transcriptional Expression Analysis of ABC Transporter H Subfamily Genes in the Oriental Fruit Fly

Wang He, Dan-Dan Wei, Hui-Qian Xu, Yang Yang, Ze-Qing Miao, Lei Wang, Jin-Jun WangPMID: 33822985 DOI: 10.1093/jee/toab045

Abstract

The oriental fruit fly, Bactrocera dorsalis Hendel (Diptera: Tephretidae), is a serious pest of fruits and vegetables and has developed high levels of insecticide resistance. ATP-binding cassette transporter genes (ABC transporters) are involved in mediating the energy-driven transport of many substances across membranes and are closely associated with development and insecticide detoxification. In this study, three ABC transporters in the H subfamily were identified, and the possible roles of these genes in B. dorsalis are discussed. Bioinformatics analysis revealed that those genes are conserved, typical of half-transporters. The expression profiles of BdABCH genes (BdABCHs) in the developmental stages, tissues, and following insecticide exposure, extreme temperature, warm- and cold-acclimated strain, starvation, and desiccation stress were determined by quantitative real-time PCR. Expression of BdABCHs can be detected in various tissues and in different developmental stages. They were most highly expressed in the hindgut and in newly emerged adults. The mRNA levels of BdABCHs in males (including most tissues and body segments) were higher than in females. The expression of BdABCH1 was significantly upregulated 3.8-fold in the cold-acclimated strain, and was significantly upregulated by 1.9-, 3.8- and 4.1-fold in the 0°C, starvation, and desiccation treatments, respectively. Treatment with malathion and avermectin at LD20 and LD30 concentrations produced no obvious changes in the levels of BdABCHs. BdABCHs may be involved in the transport of related hormones during eclosion, as well as water and inorganic salts. BdABCH1 also demonstrated that it is related to the ability to cope with adverse environments.A Cationic Surfactant-Decorated Liquid Crystal-Based Aptasensor for Label-Free Detection of Malathion Pesticides in Environmental Samples

Duy Khiem Nguyen, Chang-Hyun JangPMID: 33806721 DOI: 10.3390/bios11030092